molecular formula C9H10OS2 B12927173 1-(Benzylsulfinothioyl)ethan-1-one

1-(Benzylsulfinothioyl)ethan-1-one

Cat. No.: B12927173
M. Wt: 198.3 g/mol
InChI Key: WNXMJOVXGMJDIM-UHFFFAOYSA-N
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Description

1-(Benzylsulfinothioyl)ethan-1-one is an organic compound with the molecular formula C9H10OS2 and a molecular weight of 198.31 g/mol It is characterized by the presence of a benzyl group attached to a sulfinothioyl moiety, which is further connected to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzylsulfinothioyl)ethan-1-one typically involves the reaction of benzyl mercaptan with ethanone derivatives under controlled conditions. One common method includes the use of Lawesson’s reagent or Bunte salts to introduce the sulfinothioyl group . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and ensure the purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(Benzylsulfinothioyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The sulfinothioyl group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfinothioyl group to thiol or sulfide derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinothioyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, thiol derivatives, and various substituted ethanone compounds .

Scientific Research Applications

1-(Benzylsulfinothioyl)ethan-1-one has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(Benzylsulfinothioyl)ethan-1-one involves its interaction with various molecular targets. The sulfinothioyl group can undergo redox reactions, influencing cellular redox balance and potentially affecting enzyme activities. The compound may also interact with proteins and nucleic acids, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Benzylsulfinothioyl)ethan-1-one is unique due to the presence of the benzyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C9H10OS2

Molecular Weight

198.3 g/mol

IUPAC Name

1-benzylsulfinothioylethanone

InChI

InChI=1S/C9H10OS2/c1-8(10)12(11)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3

InChI Key

WNXMJOVXGMJDIM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)S(=S)CC1=CC=CC=C1

Origin of Product

United States

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